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Compound of Interest

2'-Deoxy-5'-O-DMT-5-
Compound Name: o
methylcytidine

Cat. No.: B12403949

This technical guide provides a comprehensive overview of the structure, properties, and
applications of 2'-Deoxy-5'-O-DMT-5-methylcytidine, a key building block in oligonucleotide
synthesis and a valuable tool in epigenetic research. This document is intended for
researchers, scientists, and professionals in the fields of drug development, molecular biology,
and medicinal chemistry.

Chemical Structure and Properties

2'-Deoxy-5'-O-DMT-5-methylcytidine is a protected nucleoside derivative. Its structure is
based on the naturally occurring nucleoside 2'-deoxycytidine, with two key modifications: a
methyl group at the 5th position of the cytosine base and a dimethoxytrityl (DMT) group
protecting the 5'-hydroxyl group of the deoxyribose sugar. The DMT group is an acid-labile
protecting group, essential for the stepwise synthesis of DNA oligonucleotides.

The IUPAC name for this compound is 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)
(phenyl)methoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one.

Below is a 2D representation of the chemical structure of 2'-Deoxy-5'-O-DMT-5-
methylcytidine.

Caption: 2D structure of 2'-Deoxy-5'-O-DMT-5-methylcytidine.

Physicochemical Properties
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The following table summarizes the key physicochemical properties of 2'-Deoxy-5'-O-DMT-5-
methylcytidine. It is important to note that while some data for the DMT-protected molecule is
available from commercial suppliers, other properties are extrapolated from the parent
molecule, 5-methyl-2'-deoxycytidine.

Property Value Source

Molecular Formula C31H33N306 MedChemExpress[1]
Molecular Weight 543.61 g/mol MedChemExpress|[1]
CAS Number 176755-83-2 MedChemExpress|[1]
Appearance White to off-white solid

- DMF: 5 mg/mL, DMSO: 20
Solubility (5-methyl-2'-

o mg/mL, PBS (pH 7.2): 10 Cayman Chemical
deoxycytidine)
mg/mL
Amax (5-methyl-2'- )
280 nm Cayman Chemical

deoxycytidine)

Room temperature (short
Storage BroadPharm
term), -20°C (long term)

Spectral Data

Detailed spectral data such as 1H-NMR, 13C-NMR, and mass spectrometry are crucial for the
structural confirmation and purity assessment of 2'-Deoxy-5'-O-DMT-5-methylcytidine. While
a comprehensive public database of spectra for this specific compound is not readily available,
the expected spectral features can be inferred from its structure and data from related
compounds.

Expected 1H-NMR Features:

o DMT group: Multiple aromatic protons in the range of 6.8-7.5 ppm and methoxy protons
around 3.7-3.8 ppm.

o Deoxyribose: Anomeric proton (H1") around 6.2-6.4 ppm, and other sugar protons between
2.0 and 4.5 ppm.
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e 5-methylcytosine: A singlet for the methyl group around 1.5-2.0 ppm and a singlet or doublet
for the H6 proton around 7.5-8.0 ppm.

Expected 13C-NMR Features:

o DMT group: Aromatic carbons between 113 and 158 ppm and methoxy carbons around 55
ppm.

e Deoxyribose: Carbons in the range of 60-90 ppm.

o 5-methylcytosine: Carbons in the range of 10-165 ppm, with the methyl carbon being the
most upfield.

Expected Mass Spectrometry Fragmentation:
e The molecular ion peak [M+H]+ is expected around m/z 544.6.

» A characteristic fragment corresponding to the DMT cation at m/z 303 is expected to be a
major peak.

o Other fragments may arise from the loss of the deoxyribose and cytosine moieties.

Experimental Protocols
Solid-Phase Oligonucleotide Synthesis

2'-Deoxy-5'-O-DMT-5-methylcytidine is primarily used as a phosphoramidite building block in
automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for the
incorporation of this modified nucleoside into a DNA oligonucleotide.

Materials:

2'-Deoxy-5'-O-DMT-5-methylcytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

Standard DNA phosphoramidites (dA, dG, dC, T)

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

Anhydrous acetonitrile

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Protocol:

o Preparation: Dissolve the 2'-Deoxy-5'-O-DMT-5-methylcytidine phosphoramidite and other
standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically
0.1 M). Install the reagents on an automated DNA synthesizer.

o Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated
steps for each nucleotide addition.

o Deblocking (Detritylation): The DMT group from the 5'-end of the growing oligonucleotide
chain on the solid support is removed by treatment with the deblocking solution. The
resulting orange-colored trityl cation is washed away, and its absorbance can be
measured to monitor coupling efficiency.

o Coupling: The 2'-Deoxy-5'-O-DMT-5-methylcytidine phosphoramidite is activated by the
activator solution and coupled to the free 5'-hydroxyl group of the support-bound
oligonucleotide.

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to
prevent the formation of deletion mutants.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using the oxidizing solution.

o Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the
desired sequence.
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o Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on
(DMT-on synthesis) to aid in purification.

» Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG
support, and the cyanoethyl phosphate protecting groups and the exocyclic amine protecting
groups on the bases are removed by incubation with concentrated ammonium hydroxide at
elevated temperature.

« Purification: The full-length, DMT-on oligonucleotide is purified from shorter, failure
sequences by reverse-phase HPLC. The DMT group is then removed by treatment with an
acid (e.g., 80% acetic acid), and the final product is desalted.

Solid-Phase Oligonucleotide Synthesis Cycle
Next Cycle

Coupling
(Phosphoramidite Addition)

Click to download full resolution via product page

Caption: Workflow for solid-phase oligonucleotide synthesis.

DNA Methyltransferase (DNMT) Inhibition Assay

As a cytidine analog, 5-methylcytidine can be used to study the activity and inhibition of DNA
methyltransferases. The following is a representative in vitro DNMT activity/inhibition assay
protocol.

Materials:
» Purified recombinant human DNMT1 enzyme

» Hemimethylated DNA substrate (a short oligonucleotide with a single CpG site, where the
cytosine on one strand is methylated)

e S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor
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o 2'-Deoxy-5'-O-DMT-5-methylcytidine or other potential inhibitors

e Assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 1 mM EDTA, 1 mM DTT)

o Scintillation cocktail and scintillation counter

Protocol:

Reaction Setup: Prepare reaction mixtures in a microcentrifuge tube or 96-well plate on ice.
A typical 20 uL reaction would include:

[e]

Assay buffer

(¢]

Hemimethylated DNA substrate (e.g., 1 uM)

[¢]

[BH]-SAM (e.g., 1 uCi)

[¢]

DNMT1 enzyme (e.g., 100 nM)

[e]

Inhibitor (2'-Deoxy-5'-O-DMT-5-methylcytidine, dissolved in an appropriate solvent like
DMSO) at various concentrations. Include a no-inhibitor control.

Incubation: Initiate the reaction by adding the DNMT1 enzyme. Incubate the reactions at
37°C for a defined period (e.g., 1 hour).

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 6 N HCI) or by
placing the reactions on ice.

DNA Precipitation: Spot the reaction mixture onto a DE8L filter paper disc. Wash the discs
three times with cold 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated
[BH]-SAM. Then, wash once with ethanol and once with ether, and let the discs air dry.

Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and
measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of DNMTL1 inhibition for each inhibitor concentration
compared to the no-inhibitor control. Plot the percent inhibition versus the inhibitor
concentration to determine the IC50 value.
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Signaling Pathway and Mechanism of Action

Cytidine analogs, including 5-methylcytidine, are known inhibitors of DNA methyltransferases.
The mechanism of inhibition involves the enzyme's catalytic cycle. DNMTs methylate cytosine
by forming a transient covalent bond between a cysteine residue in the enzyme's active site
and the C6 position of the cytosine ring. This activates the C5 position for methyl group transfer
from S-adenosylmethionine (SAM). In the case of certain cytidine analogs, this covalent
intermediate becomes trapped, leading to irreversible inhibition of the enzyme. While 5-
methylcytidine itself is the product of the DNMT reaction, its incorporation into DNA can
modulate DNMT activity. Analogs like 5-azacytidine are potent mechanism-based inhibitors.

DNMT Catalytic Cycle
. Cytidine Analog
Hemimethylated S-Adenosyl- - L
[DNA (CpG site)j Enethionine (SAMD DNMT1 g, E;nAé:fX“dme)
A
Metthyl Donor Binds DNA Forms Covalent Bond

Trapped Covalent
Complex

Covalent DNMT-DNA
Intermediate

Methyl Transfer

S-Adenosyl- Fully Methylated
homocysteine (SAH) DNA

Click to download full resolution via product page

Caption: Mechanism of DNMT inhibition by cytidine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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